molecular formula C16H17NO B14729960 2-(Propylamino)-9h-fluoren-9-ol CAS No. 5416-87-5

2-(Propylamino)-9h-fluoren-9-ol

Cat. No.: B14729960
CAS No.: 5416-87-5
M. Wt: 239.31 g/mol
InChI Key: WOWVFNGDDZVLOV-UHFFFAOYSA-N
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Description

2-(Propylamino)-9h-fluoren-9-ol is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a propylamino group attached to the fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propylamino)-9h-fluoren-9-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available fluorene.

    Nitration: Fluorene is nitrated to introduce a nitro group at the 9-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with propyl bromide to introduce the propylamino group.

    Hydroxylation: Finally, the compound is hydroxylated at the 9-position to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Propylamino)-9h-fluoren-9-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding the corresponding hydrocarbon.

    Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of 2-(Propylamino)-9-fluorenone.

    Reduction: Formation of 2-(Propylamino)-9h-fluorene.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(Propylamino)-9h-fluoren-9-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Propylamino)-9h-fluoren-9-ol involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in redox reactions, affecting cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-9h-fluoren-9-ol
  • 2-(Ethylamino)-9h-fluoren-9-ol
  • 2-(Butylamino)-9h-fluoren-9-ol

Uniqueness

2-(Propylamino)-9h-fluoren-9-ol is unique due to the presence of the propylamino group, which imparts distinct chemical and biological properties. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance of hydrophobicity and steric effects, influencing the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

5416-87-5

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-(propylamino)-9H-fluoren-9-ol

InChI

InChI=1S/C16H17NO/c1-2-9-17-11-7-8-13-12-5-3-4-6-14(12)16(18)15(13)10-11/h3-8,10,16-18H,2,9H2,1H3

InChI Key

WOWVFNGDDZVLOV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC2=C(C=C1)C3=CC=CC=C3C2O

Origin of Product

United States

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